OXA-48 Carbapenemase Inhibition: Avibactam vs. Relebactam and Vaborbactam
Against a large collection of OXA-48-like-producing Enterobacterales (n=407 isolates), avibactam (combined with ceftazidime) demonstrated superior restoration of susceptibility compared with the alternative β-lactamase inhibitors relebactam and vaborbactam [1]. Relebactam and vaborbactam, both designed primarily to inhibit KPC class A carbapenemases, failed to significantly improve susceptibility against OXA-48 producers, whereas avibactam-containing combination restored activity to clinically useful levels. Susceptibility to ceftazidime/avibactam reached 99.5% of isolates, the highest among all comparator regimens tested.
| Evidence Dimension | MIC50 and MIC90 values (EUCAST) against OXA-48-producing Enterobacterales |
|---|---|
| Target Compound Data | Ceftazidime/avibactam: MIC50 0.5 mg/L, MIC90 2 mg/L |
| Comparator Or Baseline | Imipenem/relebactam: MIC50 2 mg/L, MIC90 4 mg/L; Meropenem/vaborbactam: MIC50 2 mg/L, MIC90 8 mg/L; Ceftazidime alone: MIC50 32 mg/L, MIC90 >32 mg/L |
| Quantified Difference | Ceftazidime/avibactam MIC90 is 4-fold lower than imipenem/relebactam and 4-fold lower than meropenem/vaborbactam; 99.5% susceptibility rate vs. 81.3% for imipenem/relebactam and 95.1% for meropenem/vaborbactam |
| Conditions | In vitro susceptibility testing (EUCAST methodology) against 407 OXA-48-like-producing Enterobacterales clinical isolates, whole-genome sequencing confirmed genotypes |
Why This Matters
OXA-48 carbapenemases are globally prevalent in Enterobacterales; avibactam is the only marketed BLI with validated clinical efficacy against this resistance mechanism, directly impacting therapeutic selection and procurement prioritization for institutions with documented OXA-48 epidemiology.
- [1] Bonnin RA, Girlich D, Jousset AB, Emeraud C, Naas T, Dortet L. Susceptibility of OXA-48-producing Enterobacterales to imipenem/relebactam, meropenem/vaborbactam and ceftazidime/avibactam. Int J Antimicrob Agents. 2022;60(4):106664. View Source
